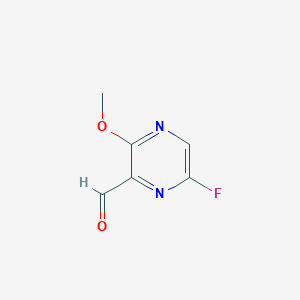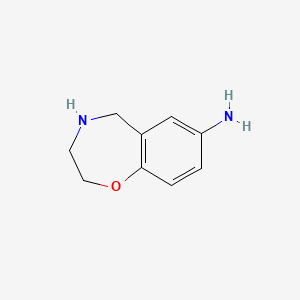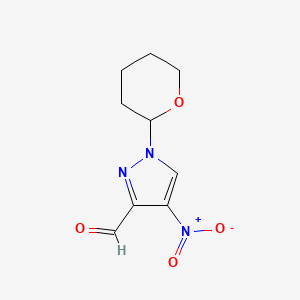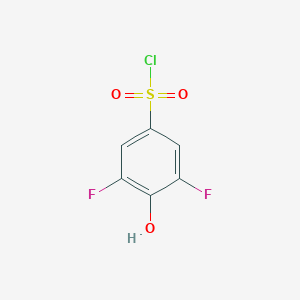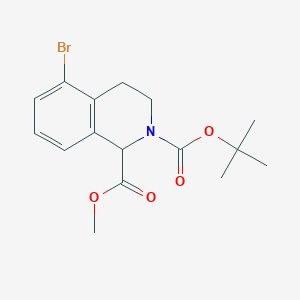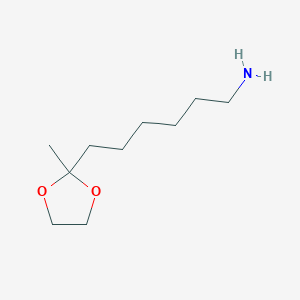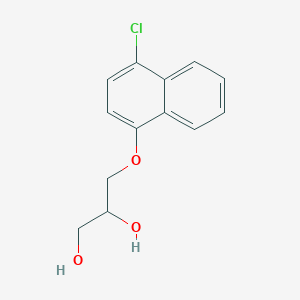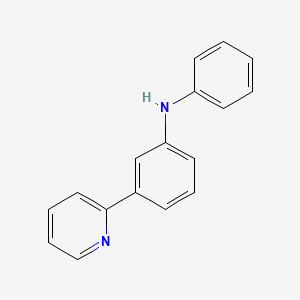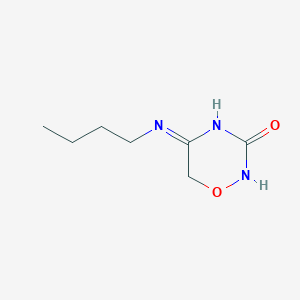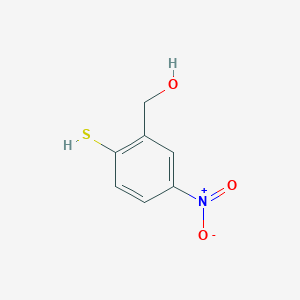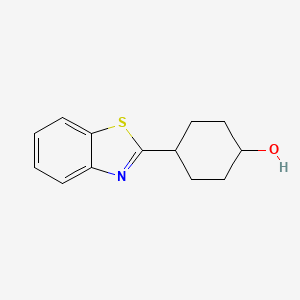
4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol is a chemical compound that features a benzothiazole ring attached to a cyclohexanol moiety Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol typically involves the cyclization of 2-aminothiophenol with cyclohexanone under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production.
化学反応の分析
Types of Reactions: 4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzothiazole ring can be reduced to a dihydrobenzothiazole using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: 4-Benzothiazol-2-YL-cyclohexanone.
Reduction: 4-Dihydrobenzothiazol-2-YL-cyclohexanol.
Substitution: 4-Benzothiazol-2-YL-cyclohexyl chloride.
科学的研究の応用
4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The benzothiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Benzothiazole: Lacks the cyclohexanol group but shares the benzothiazole ring.
Cyclohexanol: Lacks the benzothiazole ring but shares the cyclohexanol moiety.
2-Aminobenzothiazole: Similar structure but with an amino group instead of the cyclohexanol group.
Uniqueness: 4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol is unique due to the combination of the benzothiazole ring and the cyclohexanol group
特性
分子式 |
C13H15NOS |
|---|---|
分子量 |
233.33 g/mol |
IUPAC名 |
4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H15NOS/c15-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)16-13/h1-4,9-10,15H,5-8H2 |
InChIキー |
ZRIXSPVOLZSKDX-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C2=NC3=CC=CC=C3S2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-chloro-5-nitrophenoxy)methyl]oxolane](/img/structure/B8696863.png)
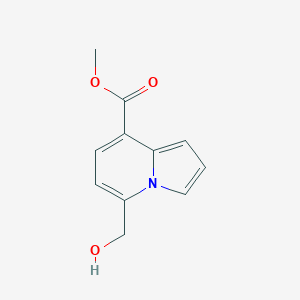
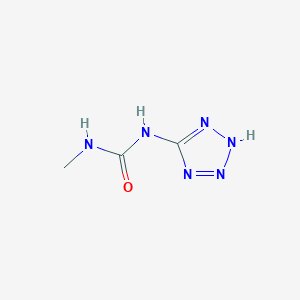
![4-Chlorothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B8696887.png)
